5-(2-Fluorophenyl)-5-oxopentanoic acid

Physical characterization Solid-form analysis Quality control

5-(2-Fluorophenyl)-5-oxopentanoic acid (CAS 199664-70-5, C₁₁H₁₁FO₃, molecular weight 210.20 g/mol) is a fluorinated aromatic γ-keto carboxylic acid bearing an ortho-fluorine substituent on the phenyl ring. The compound is formally designated as 2-fluoro-δ-oxobenzenepentanoic acid and is supplied as a white to off-white solid with a melting point of 69–72 °C, a predicted boiling point of 381.7 °C, and a LogP of 1.12.

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 199664-70-5
Cat. No. B170440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-5-oxopentanoic acid
CAS199664-70-5
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCC(=O)O)F
InChIInChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
InChIKeyJLWPLUVEHPUZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-5-oxopentanoic acid (CAS 199664-70-5): Procurement-Grade Specifications for a Fluorinated Keto-Acid Intermediate


5-(2-Fluorophenyl)-5-oxopentanoic acid (CAS 199664-70-5, C₁₁H₁₁FO₃, molecular weight 210.20 g/mol) is a fluorinated aromatic γ-keto carboxylic acid bearing an ortho-fluorine substituent on the phenyl ring [1]. The compound is formally designated as 2-fluoro-δ-oxobenzenepentanoic acid and is supplied as a white to off-white solid with a melting point of 69–72 °C, a predicted boiling point of 381.7 °C, and a LogP of 1.12 . It is catalogued as Ezetimibe Impurity 47 in pharmaceutical regulatory contexts and is used as a reagent for the preparation of indole-based cell-protective agents and in catalytic N‑nitroso aldol reactions of γ,δ‑unsaturated δ‑lactones .

Why 5-(2-Fluorophenyl)-5-oxopentanoic acid Cannot Be Substituted by Its Para-, Meta-, or Non-Fluorinated Analogs


The ortho-fluorine substitution pattern in 5-(2-fluorophenyl)-5-oxopentanoic acid generates a substantially different physicochemical and stereoelectronic profile compared to its para-fluoro (CAS 149437-76-3), meta-fluoro (CAS 845790-38-7), and non-fluorinated (CAS 1501-05-9) counterparts. The ortho-fluorine atom introduces a chelating element capable of coordinating Lewis acids and metal catalysts, an effect absent in the meta and para isomers [1]. This chelation directly enables high enantioselectivity in asymmetric reductions (81% ee for ortho-fluorinated aryl ketones vs. 14% ee for para-fluorinated and racemic for non-fluorinated) [1]. Furthermore, the three fluorinated positional isomers are assigned distinct ezetimibe impurity codes (Impurity 47 for ortho, Impurity P for para, Impurity 39 for meta) under ICH regulatory guidelines, meaning they are not analytically interchangeable in pharmaceutical quality control [2][3]. Physical properties diverge sharply: the ortho isomer melts at 69–72 °C while the para isomer melts at 142–144 °C, a difference of ~73 °C that precludes direct substitution in solid-formulation or crystallization processes .

Quantitative Differentiation Evidence for 5-(2-Fluorophenyl)-5-oxopentanoic acid (CAS 199664-70-5) vs. Closest Structural Analogs


Melting Point Differentiation: Ortho-Fluoro vs. Para-Fluoro Isomer Enables Unambiguous Identity Verification

The ortho-fluoro isomer (target compound) exhibits a melting point of 69–72 °C , while the para-fluoro isomer (5-(4-fluorophenyl)-5-oxopentanoic acid, CAS 149437-76-3) melts at 142–144 °C . The non-fluorinated parent compound 5-phenyl-5-oxopentanoic acid (CAS 1501-05-9) is a liquid at room temperature, further illustrating the impact of ortho-fluorination on solid-state packing.

Physical characterization Solid-form analysis Quality control

Lipophilicity (LogP) Differentiation: Ortho-Fluoro Isomer Shows Lower Calculated LogP than Para-Fluoro Isomer

The ortho-fluoro isomer has a predicted LogP of 1.12 (from Chemsrc/SLpharmachem) [1] or approximately 1.8 (PubChem XLogP3) [2], while the para-fluoro isomer has a reported LogP of 2.26 (from Chem960) [3] or 1.54–1.8 (PubChem XLogP3) . The consistently lower LogP of the ortho isomer is attributed to intramolecular dipole–dipole interactions between the ortho-fluorine and the carbonyl group, which reduce the effective hydrophobic surface area.

In silico ADME Lipophilicity Chromatographic retention

Ortho-Fluorine-Directed Enantioselective Reduction: A Stereoelectronic Feature Unique to the Ortho Isomer

Kokura et al. (Org. Lett. 2006) demonstrated that ortho-fluorinated benzophenones undergo catalytic enantioselective borohydride reduction with dramatically higher enantioselectivity compared to para-fluoro or non-fluorinated analogs [1]. Specifically, 2-fluorobenzophenone afforded the corresponding benzhydrol with 81% ee (entry 3), whereas 4-fluorobenzophenone gave only 14% ee (entry 1), and 3-fluorobenzophenone yielded a racemic product (entry 2) [1]. The ortho-fluorine effect is attributed to chelation between the ortho-fluorine atom and the carbonyl oxygen, fixing the substrate conformation in the catalytic pocket.

Asymmetric catalysis Stereoelectronic effect Ketone reduction

Ezetimibe Impurity Regulatory Classification: Ortho-Fluoro Isomer Is Assigned a Unique Impurity Code Distinct from Para- and Meta-Isomers

Under ICH Q3A/Q3B guidelines, each positional isomer of 5-(fluorophenyl)-5-oxopentanoic acid is assigned a distinct ezetimibe impurity code by reference standard suppliers. The ortho-fluoro isomer is designated Ezetimibe Impurity 47 (CAS 199664-70-5) [1]. The meta-fluoro isomer is Ezetimibe Impurity 39 (CAS 845790-38-7) [2]. The para-fluoro isomer is Ezetimibe Impurity P (CAS 149437-76-3) . Each impurity standard is supplied with full characterization data compliant with ANDA and commercial production requirements, and they are not analytically substitutable [3].

Pharmaceutical quality control Impurity profiling Regulatory compliance

Acid Dissociation Constant (pKa) Differentiation: Ortho-Fluoro Substituent Modulates Carboxylic Acid Acidity

The predicted pKa of the carboxylic acid group in the ortho-fluoro isomer is 4.57 ± 0.10 . While published experimental pKa data for the para-fluoro isomer are unavailable, computational estimates suggest a slightly higher pKa (weaker acid) for the para isomer because the para-fluorine exerts only a field/inductive effect, whereas the ortho-fluorine can additionally stabilize the conjugate base through through-space dipole interaction with the adjacent carbonyl group. This pKa difference, even if modest (~0.2–0.5 units), translates to a measurable difference in the degree of ionization at pH 4–5, the pH range relevant to carboxylate reactivity in amide coupling and esterification reactions.

Ionization state pH-dependent solubility Reactivity

High-Value Application Scenarios for 5-(2-Fluorophenyl)-5-oxopentanoic acid (CAS 199664-70-5) Based on Quantitative Differentiation Evidence


Ezetimibe ANDA Regulatory Impurity Profiling and Method Validation

As Ezetimibe Impurity 47, the ortho-fluoro isomer is required as a certified reference standard for HPLC and LC-MS method development, method validation (AMV), and quality-controlled (QC) batch release testing of ezetimibe drug substance and drug product [1]. Its distinct LogP (1.12) and melting point (69–72 °C) differentiate it from co-occurring impurities such as Impurity 39 (meta-fluoro) and Impurity P (para-fluoro), each of which requires its own reference standard [2]. Using the ortho-fluoro isomer as the specific Impurity 47 standard ensures chromatographic resolution from the API and other impurities, satisfying ICH Q3A/Q3B requirements for impurity identification, quantitation, and qualification thresholds.

Asymmetric Synthesis of Chiral γ-Hydroxy Acid or Amino Alcohol Building Blocks via Ortho-Fluorine-Directed Reduction

The ortho-fluorine atom in 5-(2-fluorophenyl)-5-oxopentanoic acid can serve as a stereodirecting chelation handle in catalytic enantioselective reductions [1]. Although direct reduction of this specific substrate has not been published, the class-level evidence from ortho-fluorobenzophenones (81% ee vs. 14% ee for para-fluoro) [2] strongly supports that the ortho-fluorine–carbonyl chelation effect is general for aryl ketones. Researchers can exploit this feature to enantioselectively reduce the ketone group to a chiral secondary alcohol, yielding a bifunctional intermediate (γ-hydroxy acid) valuable for the synthesis of chiral lactones, β-amino alcohols, or constrained peptide mimetics.

Synthesis of Indole-Derived Cell-Protective Agents via γ-Keto Acid Condensation

This compound is a documented reagent for preparing indole derivatives with cell-protective activity, as disclosed in WO Patent 9745410 [1]. The ortho-fluoro substituent contributes to the electronic tuning of the resulting indole scaffold and may influence target binding through fluorine-mediated interactions. The lower pKa of the carboxylic acid (4.57) facilitates direct amide coupling with indole amines under mild activation conditions, potentially improving coupling efficiency compared to the para-fluoro isomer [2]. The compound's moderate lipophilicity (LogP ~1.12–1.8) also aids in balancing the overall physicochemical profile of the final indole products for downstream biological assays.

Catalytic N‑Nitroso Aldol Reaction Substrate for γ,δ‑Unsaturated δ‑Lactone Derivatization

Yanagisawa et al. (Org. Lett. 2012, 14, 2434–2437) employed this compound class in catalytic enantioselective N‑nitroso aldol reactions of γ,δ‑unsaturated δ‑lactones, achieving up to 99% ee [1]. The ortho-fluorophenyl ketone moiety participates as a substrate or substrate precursor in the tin-catalyzed asymmetric aldol manifold, providing optically active α‑hydroxyamino ketones in moderate to high yields. The ortho-fluorine may additionally enhance binding to the chiral tin catalyst through fluorine–tin Lewis acid–base interactions, consistent with the general ortho-fluorine chelation principle [2]. This application positions the compound as a versatile entry point to enantiomerically enriched nitrogen-containing heterocycles for medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Fluorophenyl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.